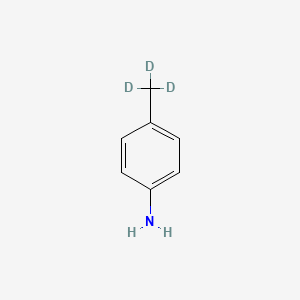
(2-Cyclopropylphenyl)boronic acid
Vue d'ensemble
Description
“(2-Cyclopropylphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 162 . It is a stable and generally non-toxic group that is easily synthesized .
Molecular Structure Analysis
The molecular formula of “(2-Cyclopropylphenyl)boronic acid” is C9H11BO2 . The InChI code is 1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 .
Chemical Reactions Analysis
Boronic acids, including “(2-Cyclopropylphenyl)boronic acid”, are valuable for their ability to readily bind with carbohydrates in water . They are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical And Chemical Properties Analysis
“(2-Cyclopropylphenyl)boronic acid” has a molecular weight of 162.00 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 2 .
Applications De Recherche Scientifique
Comprehensive Analysis of (2-Cyclopropylphenyl)boronic Acid Applications
Sensing Applications
(2-Cyclopropylphenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions facilitate both homogeneous assays and heterogeneous detection, allowing for the development of sensitive detection systems for a variety of analytes.
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols makes it a valuable tool in biological labelling and protein manipulation. It can be used to modify proteins, which is essential for understanding protein function and interaction .
Therapeutic Development
Boronic acids, including (2-Cyclopropylphenyl)boronic acid, show promise in the development of therapeutics. Their unique properties allow them to interfere with biological pathways, potentially leading to new treatments for various diseases .
Separation Technologies
In the field of separation technologies, (2-Cyclopropylphenyl)boronic acid can be employed to selectively bind and separate glycosylated molecules, which is particularly useful in the purification of biological samples .
Material Chemistry
This boronic acid derivative is also significant in material chemistry. It can be used in the construction of polymers with reversible properties, which have applications in smart materials and responsive systems .
Carbohydrate Chemistry
In carbohydrate chemistry, (2-Cyclopropylphenyl)boronic acid plays a crucial role. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is vital for the synthesis of complex glycoconjugates .
Drug Delivery Systems
The compound’s interaction with sugars makes it suitable for use in drug delivery systems. It can be incorporated into feedback-controlled drug delivery mechanisms, particularly for the regulated release of insulin .
Click Chemistry
(2-Cyclopropylphenyl)boronic acid is applied in click chemistry reactions, where it is used to synthesize compounds containing the boronic acid moiety. This has implications in the creation of novel materials and pharmaceutical agents .
Mécanisme D'action
Boronic acids are considered Lewis acids . They are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
(2-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHRLDHXOWWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylphenyl)boronic acid | |
CAS RN |
1373393-41-9 | |
| Record name | 2-Cyclopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



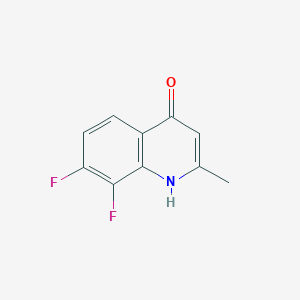

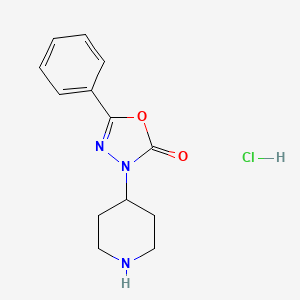
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
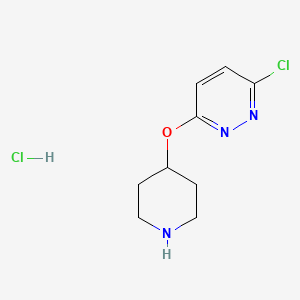
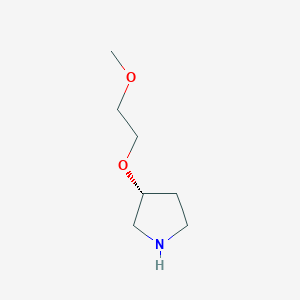
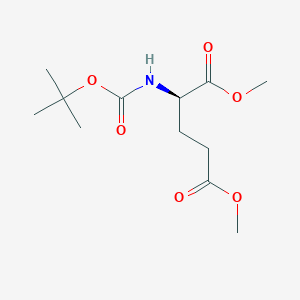
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
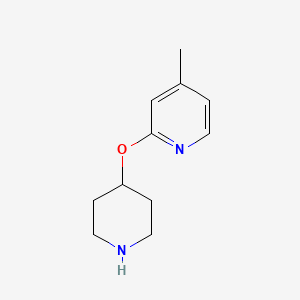
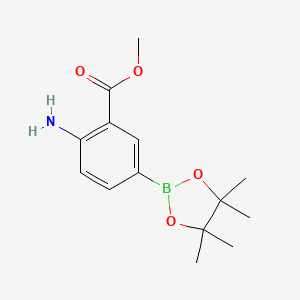

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
